molecular formula C9H6F2 B159679 (3,3-Difluorocycloprop-1-en-1-yl)benzene CAS No. 138101-00-5

(3,3-Difluorocycloprop-1-en-1-yl)benzene

Cat. No.: B159679
CAS No.: 138101-00-5
M. Wt: 152.14 g/mol
InChI Key: FKPIRBZASXPNCD-UHFFFAOYSA-N
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Description

(3,3-Difluorocycloprop-1-en-1-yl)benzene is a fluorinated cyclopropene derivative characterized by a strained cyclopropene ring substituted with two fluorine atoms at the 3,3 positions, fused to a benzene ring. The cyclopropene ring’s inherent angle strain (60° bond angles) and the electron-withdrawing nature of fluorine atoms contribute to its unique reactivity and physicochemical properties. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of fluorinated aromatic systems, agrochemicals, and pharmaceuticals.

Properties

CAS No.

138101-00-5

Molecular Formula

C9H6F2

Molecular Weight

152.14 g/mol

IUPAC Name

(3,3-difluorocyclopropen-1-yl)benzene

InChI

InChI=1S/C9H6F2/c10-9(11)6-8(9)7-4-2-1-3-5-7/h1-6H

InChI Key

FKPIRBZASXPNCD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC2(F)F

Canonical SMILES

C1=CC=C(C=C1)C2=CC2(F)F

Synonyms

Benzene, (3,3-difluoro-1-cyclopropen-1-yl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

1-Chloro-4-(3,3-difluorocycloprop-1-en-1-yl)benzene (a3)

  • Structure : Differs by a chlorine substituent on the benzene ring (para position).
  • Synthesis : Prepared via palladium-catalyzed coupling or halogenation, yielding 85% as a colorless oil .
  • Electronic Effects : The chlorine atom increases electron-withdrawing effects, enhancing electrophilic substitution resistance compared to the parent compound.
  • Spectroscopy : ¹H NMR (CDCl₃) shows aromatic protons (δ 7.40–7.25 ppm) and cyclopropene protons distinct from the parent compound due to chlorine’s deshielding effect .

(3-Cyclohexyl-1,1-difluoroprop-1-en-2-yl)benzene (3)

  • Structure : Cyclopropene ring replaced with a difluoropropene moiety and a bulky cyclohexyl group.
  • Synthesis : Synthesized in 81% yield via Method 1 (trifluoromethyl alkene reaction), isolated as a colorless oil .
  • Steric Effects : The cyclohexyl group introduces steric hindrance, reducing reactivity in sterically demanding reactions.
  • Spectroscopy : ¹H NMR (CDCl₃) δ 7.40–7.25 (m, 5H, aromatic), 2.30–2.28 (t, cyclopropene protons), and cyclohexyl protons (δ 1.73–0.89 ppm) .

Trifluoropropenyl Derivatives (e.g., 4-[2-(3,3,3-Trifluoroprop-1-en-1-yl)phenyl]morpholine)

  • Structure : Features a trifluoropropenyl group instead of difluorocyclopropene.
  • Database Prevalence : 16–45 hits in the Cambridge Structural Database (CSD), indicating widespread use in medicinal and materials chemistry .
  • Electronic Effects : The -CF₃ group provides stronger electron withdrawal, increasing electrophilicity of the double bond compared to difluoro analogs.

Physical and Spectroscopic Properties

Compound Molecular Formula Physical State Yield Key Spectral Data Reference
(3,3-Difluorocycloprop-1-en-1-yl)benzene C₉H₆F₂ Not reported N/A Inferred ¹⁹F NMR: δ -110 to -120 ppm (CF₂); ¹H NMR cyclopropene protons δ ~5.0–6.0
1-Chloro-4-(3,3-difluorocycloprop-1-en-1-yl)benzene C₉H₅ClF₂ Colorless oil 85% ¹H NMR (CDCl₃): δ 7.40–7.25 (m, aromatic), cyclopropene protons δ ~5.5–6.0
(3-Cyclohexyl-1,1-difluoroprop-1-en-2-yl)benzene C₁₆H₁₈F₂ Colorless oil 81% ¹H NMR (CDCl₃): δ 2.30 (t, J = 2.3 Hz, cyclopropene), cyclohexyl δ 1.73–0.89
4-[2-(3,3,3-Trifluoroprop-1-en-1-yl)phenyl]morpholine C₁₃H₁₄F₃NO Crystalline solid N/A CSD-refined X-ray bond lengths ~1.32 Å (C=C), 1.47 Å (C-N)

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